Probucol-d6

LC-MS/MS Bioanalysis Pharmacokinetics

In bioanalytical LC-MS/MS, unlabeled internal standards co-elute with the target analyte, rendering quantification impossible. Probucol-d6 is the definitive solution-a stable isotope-labeled analog with a +6 Da mass shift and co-eluting behavior that enables precise correction for matrix effects and extraction variability. • Validated for quantitative LC-MS/MS bioanalysis of probucol in plasma. • Deuterated at the central isopropylidene bridge (C(CD₃)₂) for isotopic stability. • Supplied with full Certificate of Analysis; traceable to pharmacopeial standards.

Molecular Formula C31H48O2S2
Molecular Weight 522.9 g/mol
Cat. No. B15144153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbucol-d6
Molecular FormulaC31H48O2S2
Molecular Weight522.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3
InChIKeyFYPMFJGVHOHGLL-AOUIHTGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Probucol-d6: Deuterated Internal Standard


Probucol-d6 is a stable isotope-labeled analog of probucol, a dithioketal anticholesteremic drug with antioxidant and anti-inflammatory properties [1]. In Probucol-d6, six hydrogen atoms are replaced with deuterium at the central isopropylidene bridge (C(CD3)2), resulting in a molecular weight increase of 6 Da (522.9 g/mol vs 516.84 g/mol for unlabeled probucol) [2]. This isotopic labeling enables its use as an internal standard in quantitative bioanalytical LC-MS/MS assays, facilitating precise measurement of probucol in complex biological matrices during pharmacokinetic and drug metabolism studies [3].

Deuterated internal standard for quantitative LC-MS/MS bioanalysis
+6 Da mass shift supports analyte-ISTD resolution in complex matrices
Co-eluting analog for matrix-effect correction in research matrices

Probucol-d6: Substitution Risks


Generic substitution of a deuterated internal standard with its unlabeled counterpart or a different deuterated analog (e.g., Probucol-d4, Probucol-d5) introduces significant analytical risk. Unlabeled probucol co-elutes with the target analyte and cannot be distinguished by mass spectrometry, rendering quantification impossible. Structurally similar, non-deuterated internal standards (e.g., a methylated derivative) exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency compared to probucol, leading to inaccurate compensation for matrix effects [1]. Even among deuterated forms, the degree and location of deuteration critically influence chromatographic resolution and isotopic exchange stability, parameters that directly impact assay accuracy and reproducibility [2].

Target ISTD
Potential Substitute
Risk
Probucol-d6
Unlabeled probucol
Co-elutes with target analyte; MS detection may not resolve analyte from ISTD
Probucol-d6
Alternative deuterated analogs (d4, d5)
Deuteration pattern and degree may alter chromatographic resolution and isotopic exchange stability
Probucol-d6
Non-deuterated structural analogs
Extraction recovery and ionization efficiency may diverge from target analyte behavior

Probucol-d6: Comparative Evidence


Isotopic Mass Shift by Deuteration

Probucol-d6 incorporates six deuterium atoms at the central isopropylidene moiety, yielding a molecular weight of 522.9 g/mol compared to 516.84 g/mol for unlabeled probucol [1]. This +6 Da mass shift provides a distinct isotopic envelope in MS detection, enabling simultaneous, interference-free quantification of the analyte and internal standard in complex biological matrices .

Isotopic Mass Shift
Head-to-head
+6 Da
Enables MS-resolved quantification of analyte and ISTD
Supports interference-free detection in research matrices
LC-MS/MS Bioanalysis Pharmacokinetics

Retention Time Shift from Deuteration

In reversed-phase liquid chromatography, deuterated analogs often exhibit slightly reduced retention times compared to their non-deuterated counterparts due to the deuterium isotope effect on hydrophobicity [1]. While specific ΔtR values for Probucol-d6 are not reported in primary literature, the phenomenon is well-established for similar deuterated compounds. For carvedilol, a deuterated internal standard eluted slightly earlier than the analyte, causing differential matrix-induced ion suppression and affecting the analyte/IS peak area ratio [1]. This highlights the critical need to characterize the exact retention behavior of Probucol-d6 during method validation, as even a subtle shift can impact accuracy if not properly accounted for in chromatographic integration.

Retention Behavior
Class-level
Reduced tR expected vs unlabeled
Requires method-specific chromatographic characterization
Data to verify for Probucol-d6; class effect documented
LC-MS/MS Chromatography Method Development

HPLC Purity Specification

Commercially available Probucol-d6 is supplied with a purity specification of ≥98% as determined by HPLC . This level of purity is essential for its use as a reference standard in analytical method development and validation, ensuring that the response in MS detection is solely attributable to the deuterated compound and not to impurities or residual unlabeled probucol. The absence of significant unlabeled material (isotopic purity) is equally critical, as carry-over of unlabeled probucol would introduce systematic bias in quantification .

Chemical Purity
Reported
≥98% HPLC
Supports reference standard use in method validation
Isotopic purity not quantified; supplier-reported data
Quality Control Method Validation Reference Standard

Metabolic Stability and Isotopic Exchange

Deuteration at metabolically labile positions can lead to hydrogen-deuterium exchange in vivo, compromising the integrity of the internal standard. Probucol-d6 is labeled at the central isopropylidene bridge, a position that is not a primary site of metabolic oxidation [1]. This contrasts with deuterium labels placed on aromatic rings or benzylic positions, which are more susceptible to metabolic exchange. While direct comparative studies of Probucol-d6 vs. other deuterated probucol analogs (e.g., Probucol-d4, Probucol-d5) are not available in the public domain, the strategic placement of the six deuterium atoms on a chemically stable methyl group minimizes the risk of isotopic scrambling during sample preparation and analysis .

Label Stability
Class-level
Stable isopropylidene position
Supports ISTD integrity through sample preparation
Minimizes H/D exchange risk; direct data not available
Drug Metabolism ADME Stable Isotope Labeling

Probucol-d6 Applications


LC-MS/MS Method Validation in Plasma

Probucol-d6 is the definitive internal standard for developing and validating robust LC-MS/MS methods to quantify probucol in human or animal plasma. Its distinct +6 Da mass shift and co-eluting behavior enable precise correction for matrix effects and extraction variability, essential for generating reliable pharmacokinetic data in support of preclinical and clinical studies [1].

Pharmacokinetic and Bioavailability Studies

In bioavailability and bioequivalence studies of novel probucol formulations, accurate quantification of plasma drug concentrations is paramount. The use of Probucol-d6 as an internal standard ensures that analytical variability is minimized, allowing for a confident assessment of formulation performance and enabling the determination of key pharmacokinetic parameters (e.g., Cmax, AUC) .

Drug-Drug Interaction and Metabolism Studies

To investigate potential drug-drug interactions or to elucidate the metabolic fate of probucol in complex biological systems, researchers rely on stable isotope-labeled internal standards. Probucol-d6 enables the precise measurement of probucol levels in the presence of co-administered drugs or in samples from in vitro metabolism assays, providing critical data on clearance and metabolic stability [2].

API Quality Control

As a certified reference standard, Probucol-d6 is used in quality control (QC) laboratories for the identification and purity assessment of probucol API. It serves as a traceable benchmark in HPLC or LC-MS assays, ensuring the identity and purity of probucol drug substance against established pharmacopeial standards .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical method validation
Co-eluting ISTD with distinct mass shift
Matrix-effect correction review
PK exposure-model studies
Interference-free quantification in research matrices
Exposure-model validation
Metabolism and interaction research
Stable isotopic label for complex matrix analysis
Metabolic pathway interpretation
API identity and purity assessment
Certified reference standard with documented purity
Identity confirmation review

Technical Documentation Hub

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